molecular formula C20H24N4O3 B2972948 (E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate CAS No. 328016-38-2

(E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate

Cat. No. B2972948
CAS RN: 328016-38-2
M. Wt: 368.437
InChI Key: LWIAHVYZRYSHGP-CIAFOILYSA-N
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Description

The compound is a derivative of hydrazinecarboxamide . Hydrazinecarboxamide derivatives are known for their wide applications in many biological aspects . They are extensively used as ligands in the field of coordination chemistry because they are easily synthesized and admit a wide variety of applications .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized. For example, organotin complexes have been derived from a Schiff base, 2-[(4-dimethylamino)benzylidene)amino] phenol . The synthesis of these compounds was confirmed by spectroscopic techniques: IR, 1H NMR, and 13C NMR .

Future Directions

While specific future directions for the requested compound were not found, similar compounds have shown promising results in various fields, indicating potential areas of future research .

properties

IUPAC Name

ethyl 5-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-6-27-20(26)18-11-17(13(2)22-14(18)3)19(25)23-21-12-15-7-9-16(10-8-15)24(4)5/h7-12H,6H2,1-5H3,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAHVYZRYSHGP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(2-(4-(dimethylamino)benzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate

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